REACTION_CXSMILES
|
[H-].[Na+].[CH:3]1([C:7]([O:9]CC)=O)[CH2:6][CH2:5][CH2:4]1.[C:12](#[N:14])[CH3:13]>>[CH:3]1([C:7](=[O:9])[CH2:13][C:12]#[N:14])[CH2:4][CH2:5][CH2:6]1 |f:0.1|
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
25.64 g
|
Type
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reactant
|
Smiles
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C1(CCC1)C(=O)OCC
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Name
|
|
Quantity
|
12.32 g
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Type
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reactant
|
Smiles
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C(C)#N
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Control Type
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UNSPECIFIED
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Setpoint
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75 °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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WASH
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Details
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was washed with petroleum ether twice in dry THF)
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Type
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ADDITION
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Details
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To this was added
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Type
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TEMPERATURE
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Details
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dropwise, and the resulting colorless suspension was heated at 70° C. for 24 h
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Duration
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24 h
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Type
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TEMPERATURE
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Details
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After cooling to rt the reaction mixture
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Type
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CONCENTRATION
|
Details
|
was concentrated under reduced pressure
|
Type
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ADDITION
|
Details
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the residue poured into water (100 mL)
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Type
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EXTRACTION
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Details
|
extracted with ethyl acetate (100 mL)
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Type
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CUSTOM
|
Details
|
The aqueous layer was separated
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Type
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EXTRACTION
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Details
|
extracted with diethyl ether (2×200 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
The combined diethyl ether layers were dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
then concentrated under reduced pressure
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Name
|
|
Type
|
product
|
Smiles
|
C1(CCC1)C(CC#N)=O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |